2-(Cyanomethyl)-3-fluorobenzonitrile
Description
2-(Cyanomethyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile derivative characterized by a cyanomethyl substituent at the 2-position and a fluorine atom at the 3-position of the benzene ring. Fluorinated benzonitriles are valued for their electron-withdrawing properties, which enhance reactivity in cross-coupling reactions and influence pharmacokinetic profiles in drug candidates .
Properties
Molecular Formula |
C9H5FN2 |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
2-(cyanomethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H5FN2/c10-9-3-1-2-7(6-12)8(9)4-5-11/h1-3H,4H2 |
InChI Key |
KRONNMWGSHWWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3-fluorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzonitrile with cyanomethylating agents under controlled conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 2-(Cyanomethyl)-3-fluorobenzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex cyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while cycloaddition reactions can produce polycyclic aromatic compounds .
Scientific Research Applications
2-(Cyanomethyl)-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Cyanomethyl)-3-fluorobenzonitrile with key analogs based on substituents, reactivity, and applications:
Physicochemical Properties
- Polarity: The dual nitrile/fluoro substituents increase polarity compared to non-fluorinated analogs, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) .
- Thermal Stability : Halogenated analogs like 3-Bromo-2-fluorobenzonitrile show higher melting points (e.g., ~120–140°C) due to stronger intermolecular forces, whereas hydroxy-containing derivatives (e.g., 2-Fluoro-4-hydroxybenzonitrile ) exhibit lower melting points (~80–90°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
